7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
7-bromo-5-chloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-4-1-3(9)2-5-6(4)12-7(11)10-5/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDMHJWNFUVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Mediated Cyclization
In a method adapted from 5-chloro-1,3-benzoxazol-2(3H)-one synthesis, 2-amino-4-chloro-6-bromophenol (1.0 equiv) reacts with urea (1.2 equiv) in dimethylformamide (DMF) under reflux at 60°C for 3–5 hours. The reaction liberates ammonia, followed by precipitation in ice-water to yield the crude product, which is recrystallized from ethanol. Key parameters include:
This method prioritizes simplicity but faces challenges in regioselective bromination at the 7-position, requiring high-purity starting materials.
Bromination-Chlorination of Preexisting Benzoxazolone Frameworks
Post-cyclization halogenation offers an alternative route, though it risks overhalogenation.
Electrophilic Aromatic Substitution
A preformed 5-chloro-2,3-dihydro-1,3-benzoxazol-2-one undergoes directed bromination using N-bromosuccinimide (NBS) in acetic acid at 40–50°C. The electron-deficient benzoxazolone ring directs bromination to the 7-position, as predicted by computational docking studies.
| Reagent | NBS (1.1 equiv) |
|---|---|
| Solvent | Acetic acid |
| Temperature | 40–50°C |
| Reaction Time | 4–6 hours |
| Yield | 55–60% (extrapolated) |
This method’s regioselectivity is superior to classical bromine (Br₂), which often produces di- or tri-brominated byproducts.
Micellar Aqueous-Phase Synthesis
Recent advances in green chemistry demonstrate the viability of aqueous micellar systems for benzoxazolone synthesis. A Triton X-100/water micellar medium facilitates the cyclization of 2-amino-4-chloro-6-bromophenol with carbonyl equivalents like benzaldehyde derivatives, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
| Component | Role |
|---|---|
| Triton X-100 | Surfactant (5 wt%) |
| DDQ | Oxidizing agent (1.2 equiv) |
| Temperature | Room temperature |
| Yield | 65–70% |
This method reduces organic solvent use by 80% compared to traditional DMF-based routes, aligning with industrial sustainability goals.
Thiol-Mediated Ring Closure
A less conventional route involves thiol intermediates. 2-Mercapto-5-chloro-7-bromo-benzoxazole, synthesized from 2-amino-4-chloro-6-bromophenol and carbon disulfide under basic conditions, undergoes oxidative desulfurization with hydrogen peroxide to yield the target oxazolone.
While operationally complex, this route permits late-stage functionalization, advantageous for analog synthesis.
Characterization and Analytical Validation
Critical to all methods is rigorous characterization:
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzoxazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one has been investigated for its biological activities, particularly as a potential therapeutic agent. Its structural characteristics suggest it may exhibit:
- Antimicrobial Activity : Studies have indicated that benzoxazole derivatives can possess antimicrobial properties. The halogen substitutions (bromine and chlorine) may enhance these effects by altering the compound's interaction with microbial targets.
- Anticancer Potential : Research into related benzoxazole compounds has shown promise in inhibiting cancer cell proliferation. The unique structure of 7-bromo-5-chloro derivatives may contribute to selective cytotoxicity against specific cancer types.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that benzoxazole derivatives exhibit activity against various cancer cell lines. The introduction of halogen atoms like bromine and chlorine has been linked to increased potency and selectivity in targeting cancerous cells .
Material Science
In material science, 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is explored for its potential use in developing advanced materials:
- Polymer Additives : Benzoxazole compounds are being studied as additives in polymers to enhance thermal stability and mechanical properties. Their incorporation can lead to materials with improved performance under high-temperature conditions.
Research Findings
A recent investigation into the thermal properties of polymer composites containing benzoxazole derivatives revealed significant enhancements in thermal degradation temperatures and mechanical strength .
Organic Synthesis Reagent
The compound serves as a valuable reagent in organic synthesis:
- Building Block for Synthesis : Its unique functional groups allow it to act as a building block for synthesizing more complex organic molecules. It can participate in various reactions such as nucleophilic substitutions and cyclization processes.
Example Reaction
One notable reaction involving 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is its use in the synthesis of novel heterocyclic compounds through cyclization reactions with amines or other nucleophiles .
Mechanism of Action
The mechanism of action of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one with key analogues, focusing on substituent effects, physicochemical properties, and applications.
Halogenated Benzoxazolones
Key Observations :
- Fluorine at position 6 (as in 5-bromo-6-fluoro-...) introduces strong electron-withdrawing effects, which could modulate reactivity in substitution reactions .
- Chlorzoxazone Comparison : The absence of bromine in chlorzoxazone simplifies its metabolism, contributing to its therapeutic utility. The 7-bromo-5-chloro derivative’s dual halogenation may confer enhanced stability or target binding but could also increase metabolic resistance .
Nitro- and Alkyl-Substituted Derivatives
Key Observations :
- Nitro Groups : The nitro group at position 6 (electron-withdrawing) decreases electron density on the benzoxazolone ring, facilitating nucleophilic aromatic substitution. This property is exploited in synthesizing urea derivatives for soluble epoxide hydrolase (sEH) inhibition .
- N-Methylation : Addition of a methyl group at position 3 (e.g., 3-methyl-6-nitro-...) reduces melting points (243°C → 180°C), indicating enhanced solubility, a critical factor in drug formulation .
Complex Hybrid Structures
Key Observations :
- Benzoyl/Thiobenzoyl Groups: The 6-benzoyl derivative (electron-deficient aryl ketone) exhibits affinity for cannabinoid CB2 receptors, while its thiobenzoyl analogue shows promise as a fatty acid amide hydrolase (FAAH) inhibitor. Sulfur substitution may enhance enzyme binding via hydrophobic interactions .
Biological Activity
7-Bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C7H3BrClNO2. It belongs to the benzoxazole family and has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
The compound's structure features a benzoxazole ring with bromine and chlorine substituents, which influence its reactivity and biological properties. The following table summarizes its key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrClNO2 |
| Molecular Weight | 248.46 g/mol |
| IUPAC Name | 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one |
| Appearance | White to pale yellow powder |
Synthesis Methods
The synthesis of 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one typically involves cyclization reactions of appropriate precursors. A common method includes reacting 5-bromo-2-chlorophenol with urea in the presence of phosphorus oxychloride under reflux conditions.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one, exhibit varying degrees of antimicrobial activity. For example:
- Antibacterial Properties : Studies have shown selective activity against Gram-positive bacteria such as Bacillus subtilis. However, the overall antibacterial potential is moderate compared to other compounds in the class .
- Antifungal Properties : Some derivatives have demonstrated antifungal activity against pathogens like Candida albicans, suggesting potential applications in treating fungal infections .
The following table presents the minimal inhibitory concentrations (MIC) for selected derivatives:
| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Candida albicans |
|---|---|---|
| 7-Bromo-5-chloro derivative | 32 | 64 |
| Other benzoxazole derivatives | 16 | 32 |
Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer : Significant cytotoxicity was observed in MCF-7 and MDA-MB cell lines.
- Lung Cancer : The compound showed promising results against A549 and H1975 cell lines.
Research indicates that the structure–activity relationship (SAR) plays a crucial role in enhancing anticancer properties. For instance, modifications to the substituents on the benzoxazole ring can lead to improved selectivity for cancer cells over normal cells .
The mechanism by which 7-bromo-5-chloro-2,3-dihydro-1,3-benzoxazol-2-one exerts its biological effects is believed to involve inhibition of specific enzymes or receptors involved in cellular pathways. This interaction may disrupt critical processes such as DNA replication or protein synthesis in target cells.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Antimicrobial Activity : A study screening various benzoxazole derivatives found that while many had limited antibacterial activity, some exhibited significant antifungal properties against Candida species .
- Cytotoxicity Assessment : Research demonstrated that certain benzoxazole derivatives selectively induced apoptosis in cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
